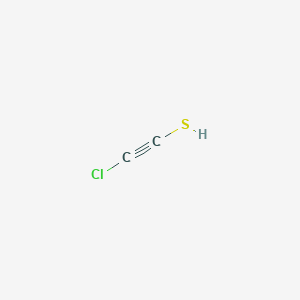
Chloroethyne-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroethyne-1-thiol is an organic compound characterized by the presence of a chlorine atom, a carbon-carbon triple bond, and a thiol group (-SH). This compound is part of the larger family of thiols, which are known for their distinctive sulfur-containing functional group. Thiols are often recognized for their strong and often unpleasant odors, which are reminiscent of rotten eggs or skunks.
准备方法
Synthetic Routes and Reaction Conditions: Chloroethyne-1-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of an alkyl halide with thiourea can produce an intermediate isothiouronium salt, which upon hydrolysis yields the desired thiol . Another method involves the reaction of sodium hydrosulfide with an alkyl halide, although this method may require careful control to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of thiols, including this compound, often relies on the high nucleophilicity of sulfur. The use of thiourea as a nucleophile is a common industrial method due to its efficiency and the relatively mild reaction conditions required .
化学反应分析
Types of Reactions: Chloroethyne-1-thiol, like other thiols, undergoes a variety of chemical reactions:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. .
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions:
Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reduction: Hydrochloric acid, zinc.
Substitution: Alkyl halides, thiourea, sodium hydrosulfide.
Major Products:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
科学研究应用
Chloroethyne-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various sulfur-containing compounds and as a reagent in organic synthesis
Biology: Thiols play a crucial role in biological systems, particularly in redox signaling and as antioxidants
Industry: Thiols are used in the production of polymers, adhesives, and coatings due to their ability to form strong bonds with other materials
作用机制
The mechanism of action of chloroethyne-1-thiol involves its ability to undergo redox reactions. The thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This reversible redox behavior is crucial in biological systems where thiols act as antioxidants, protecting cells from oxidative damage . The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various substitution reactions .
相似化合物的比较
Chloroethyne-1-thiol can be compared to other thiols and sulfur-containing compounds:
Ethanethiol: Similar to this compound but lacks the chlorine atom and the triple bond.
Methanethiol: A simpler thiol with a single carbon atom.
Thioethers (Sulfides): Compounds where the sulfur atom is bonded to two carbon atoms.
Uniqueness: this compound’s unique structure, with its chlorine atom and carbon-carbon triple bond, gives it distinct chemical properties and reactivity compared to other thiols. This makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
54362-41-3 |
|---|---|
分子式 |
C2HClS |
分子量 |
92.55 g/mol |
IUPAC 名称 |
2-chloroethynethiol |
InChI |
InChI=1S/C2HClS/c3-1-2-4/h4H |
InChI 键 |
BJSCGJILQPCGCI-UHFFFAOYSA-N |
规范 SMILES |
C(#CCl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


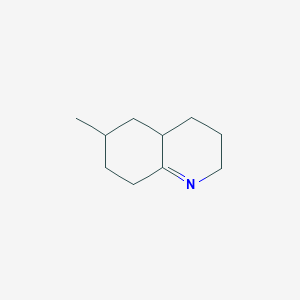

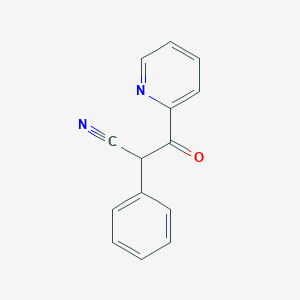
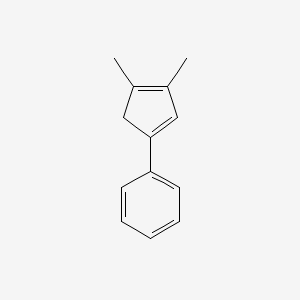
methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)
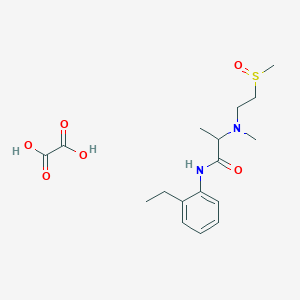
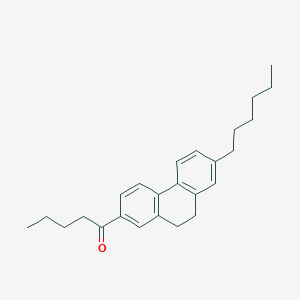
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

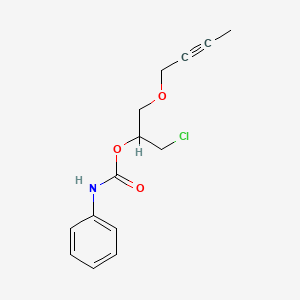
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)
